![molecular formula C9H7ClN2O2 B1592453 4-Chloro-7-methoxyquinazolin-6-ol CAS No. 574745-97-4](/img/structure/B1592453.png)
4-Chloro-7-methoxyquinazolin-6-ol
Overview
Description
4-Chloro-7-methoxyquinazolin-6-ol (CMQ) is a synthetic compound of the quinazolin-6-ol family. It is a white crystalline solid with a molecular weight of 221.6 g/mol, and it is soluble in water and most organic solvents. CMQ has been studied extensively in recent years due to its potential applications in the pharmaceutical and biotechnological industries. It has been used as a starting material in the synthesis of various drugs, and it has also been studied for its potential use as an antibacterial and antifungal agent.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : The compound 4-Chloro-7-methoxyquinazolin-6-ol and its derivatives have been synthesized through various methods, demonstrating their versatility in organic synthesis. For instance, 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, a derivative, was synthesized via selective nucleophilic attack, indicating the potential for diverse synthetic pathways (Cai et al., 2019).
- Crystal Structure : Investigations into the crystal structure of related compounds, such as the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, have contributed to a deeper understanding of their molecular configurations (Wang et al., 2015).
Anticancer Potential
- Antitumor Activity : Compounds derived from this compound have shown potential in anticancer research. For example, 4-(3′-chlorophenylamino)-6-methoxy quinazoline derivatives have displayed notable antitumor activity in vitro, suggesting their potential as cancer therapeutic agents (Gui-ping, 2012).
- Tubulin Polymerization Inhibition : Certain derivatives have been identified as inhibitors of tubulin polymerization, a key process in cancer cell division, thus indicating their potential in cancer treatment strategies (Wang et al., 2014).
Molecular Docking and Computational Analysis
- Molecular Docking Studies : Advanced computational techniques, such as molecular docking studies, have been used to predict the interaction of this compound derivatives with biological targets. These studies provide insights into the mechanism of action and potential therapeutic applications of these compounds (Murugavel et al., 2017).
Applications in Imaging and Detection
- PET Imaging Agents : Derivatives of this compound have been explored as potential PET imaging agents for tumor detection, demonstrating their utility in diagnostic imaging and cancer detection (Chen et al., 2012).
Chemical Synthesis and Characterization
- Chemical Characterization : Detailed analytical studies on derivatives of this compound have provided valuable information on their chemical properties and potential applications in various fields, including medicinal chemistry (Somagond et al., 2019).
properties
IUPAC Name |
4-chloro-7-methoxyquinazolin-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-8-3-6-5(2-7(8)13)9(10)12-4-11-6/h2-4,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOFUZBKDHGCAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630880 | |
Record name | 4-Chloro-7-methoxyquinazolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40630880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
574745-97-4 | |
Record name | 4-Chloro-7-methoxyquinazolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40630880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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